3-[Butyl(phenyl)sulfamoyl]benzoic acid
Description
Contextualization of Substituted Benzoic Acid Sulfonamides in Organic Chemistry
Substituted benzoic acid sulfonamides are a class of organic compounds that feature both a carboxylic acid and a sulfonamide functional group attached to a benzene (B151609) ring. This unique combination of acidic and sulfonamide moieties imparts a range of physicochemical properties that are of great interest in medicinal chemistry. The sulfonamide group, in particular, is a well-established pharmacophore found in a variety of therapeutic agents.
The synthesis of these compounds typically involves the reaction of a substituted aminobenzoic acid with a sulfonyl chloride or the reaction of a chlorosulfonylbenzoic acid with an amine. This modular nature of their synthesis allows for the systematic modification of the substituents on both the benzoic acid ring and the sulfonamide nitrogen, enabling the fine-tuning of their biological activity.
Significance of the 3-[Butyl(phenyl)sulfamoyl]benzoic Acid Scaffold in Molecular Design
Within the broader class of sulfamoylbenzoic acids, the this compound scaffold presents a specific and intriguing molecular architecture. The placement of the sulfamoyl group at the meta-position of the benzoic acid, combined with the N-substitution of both a butyl and a phenyl group, creates a distinct three-dimensional structure with specific steric and electronic properties.
The butyl group introduces lipophilicity, which can influence the compound's ability to cross cell membranes, while the phenyl group can participate in various non-covalent interactions, such as pi-stacking, with biological targets. The carboxylic acid provides a key site for ionic interactions. This combination of features makes the this compound scaffold a valuable starting point for the design of targeted therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its application in research and development. While extensive experimental data for this specific compound is not widely published, its properties can be predicted and are available from chemical databases.
| Property | Value |
| Molecular Formula | C17H19NO4S |
| Molecular Weight | 333.40 g/mol |
| CAS Number | 325721-05-9 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents like DMSO and methanol; sparingly soluble in water (predicted) |
| pKa | Not reported |
Note: Some properties are predicted based on the chemical structure and data from similar compounds.
Synthesis and Characterization
A likely synthetic pathway would involve the following steps:
Chlorosulfonylation of Benzoic Acid: 3-Carboxybenzenesulfonyl chloride would be synthesized by the reaction of benzoic acid with chlorosulfonic acid.
Sulfonamide Formation: The resulting 3-carboxybenzenesulfonyl chloride would then be reacted with N-butylaniline in the presence of a base (such as pyridine (B92270) or triethylamine) to yield the final product, this compound.
The characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR would show characteristic signals for the aromatic protons of the benzoic acid and phenyl rings, as well as the aliphatic protons of the butyl group. 13C NMR would show corresponding signals for all unique carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the asymmetric and symmetric S=O stretches of the sulfonamide, and the C-N stretch. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, and sulfur would be determined and compared to the calculated theoretical values. |
Detailed Research Findings
Direct research exclusively focused on this compound is limited in publicly available scientific literature. However, research on structurally similar sulfamoylbenzoic acid derivatives provides valuable insights into the potential applications and biological activities of this class of compounds.
For instance, studies on sulfamoyl benzoic acid analogues have identified them as potent and specific agonists of the lysophosphatidic acid receptor 2 (LPA2). scirp.org LPA2 is a G protein-coupled receptor involved in various physiological processes, and its modulation is a target for therapeutic intervention in areas such as radiation protection and gut health. scirp.org
In one such study, a series of sulfamoyl benzoic acid derivatives were synthesized and evaluated for their activity at LPA receptors. scirp.org The findings revealed that specific substitutions on the sulfamoylbenzoic acid scaffold led to compounds with high affinity and selectivity for the LPA2 receptor.
Another area of research where the sulfamoylbenzoic acid scaffold is prominent is in the development of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes play a crucial role in purinergic signaling and are implicated in various pathological conditions, including thrombosis, inflammation, and cancer. nih.gov A study on sulfamoyl benzamide (B126) derivatives demonstrated that compounds with this core structure could act as potent and selective inhibitors of different h-NTPDase isoforms. nih.gov
The following table summarizes the activity of a representative sulfamoyl-benzamide derivative from this study:
| Compound | Target | IC50 (µM) |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |
Data from a study on sulfamoyl benzamide derivatives as h-NTPDase inhibitors. nih.gov
These findings on related compounds underscore the potential of the this compound scaffold as a platform for the discovery of novel therapeutic agents. The specific combination of butyl and phenyl substituents on the sulfonamide nitrogen would likely confer a unique pharmacological profile that warrants further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[butyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-3-12-18(15-9-5-4-6-10-15)23(21,22)16-11-7-8-14(13-16)17(19)20/h4-11,13H,2-3,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHJPNINPDQBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of Sulfamoylbenzoic Acid Derivatives
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule and its conformational arrangement. By analyzing the vibrational modes of the atoms, a detailed fingerprint of the molecular structure can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrations of particular functional groups. For 3-[Butyl(phenyl)sulfamoyl]benzoic acid, the FT-IR spectrum is expected to exhibit a series of characteristic bands that confirm the presence of its key structural motifs: the carboxylic acid, the sulfonamide linkage, the aromatic rings, and the alkyl chain.
The most prominent feature in the FT-IR spectrum would be the absorptions associated with the carboxylic acid group. A broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp band around 1700 cm⁻¹.
The sulfonamide group (SO₂N) also gives rise to distinct vibrational bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration usually appears in the 940-900 cm⁻¹ region.
Aromatic C-H stretching vibrations from the two phenyl rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would be observed just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings typically produce several bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic acid |
| ~3100 | C-H stretch (aromatic) | Phenyl rings |
| 2850-2960 | C-H stretch (aliphatic) | Butyl group |
| ~1700 | C=O stretch (strong) | Carboxylic acid |
| 1600-1450 | C=C stretch (aromatic) | Phenyl rings |
| 1350-1315 | S=O asymmetric stretch | Sulfonamide |
| 1160-1140 | S=O symmetric stretch | Sulfonamide |
| 940-900 | S-N stretch | Sulfonamide |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. The resulting Raman shifts correspond to the vibrational frequencies of the molecule. While polar functional groups tend to give strong signals in FT-IR, non-polar and symmetric bonds often produce strong signals in FT-Raman.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common techniques used for organic compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The spectrum of this compound is expected to show distinct signals for the protons of the benzoic acid ring, the phenyl group attached to the nitrogen, and the butyl chain.
The proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons will resonate in the 7-8.5 ppm region. The protons on the benzoic acid ring will likely show a complex splitting pattern due to their meta-substitution. The protons of the phenyl group attached to the sulfonamide nitrogen will also appear in this region. The butyl group protons will be observed in the upfield region (typically 0.8-3.5 ppm). The terminal methyl group (CH₃) would be a triplet around 0.8-1.0 ppm, while the methylene (B1212753) groups (CH₂) adjacent to the methyl group and the nitrogen atom will show more complex splitting patterns (e.g., sextet and triplet, respectively) due to coupling with neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal. For this compound, the ¹³C NMR spectrum will confirm the presence of all 17 carbon atoms.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The carbon atoms directly attached to the sulfonyl group and the carboxylic acid group will be deshielded and appear at the lower end of this range. The carbons of the butyl group will appear in the upfield region, generally between 10 and 50 ppm.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₇H₁₉NO₄S), the molecular weight is 333.4 g/mol . echemi.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 333. A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the butyl group, cleavage of the S-N bond, and decarboxylation of the benzoic acid moiety. Predicted mass spectrometry data suggests the presence of adducts such as [M+H]⁺ at m/z 334.11078 and [M+Na]⁺ at m/z 356.09272. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z |
| [M+H]⁺ | 334.11078 |
| [M+Na]⁺ | 356.09272 |
| [M-H]⁻ | 332.09622 |
| [M+NH₄]⁺ | 351.13732 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₁₉NO₄S), the theoretical monoisotopic mass is 333.1035 Da. scbt.com
While specific experimental HRMS data for this exact compound is not widely published, analysis of similar sulfamoyl benzoic acid analogues is typically conducted using techniques such as electrospray ionization (ESI) in negative ion mode. nih.gov Predicted mass spectrometry data for this compound indicates several common adducts that would be observed in an HRMS analysis. uni.lu The detection of the [M-H]⁻ ion, in particular, would be a key indicator of the successful synthesis of the target molecule. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned structure.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 334.11078 |
| [M+Na]⁺ | 356.09272 |
| [M-H]⁻ | 332.09622 |
| [M+NH₄]⁺ | 351.13732 |
| [M+K]⁺ | 372.06666 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, the study of similar N-substituted sulfonamides provides a basis for understanding the likely solid-state architecture. nsf.govresearchgate.net In such structures, the sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom. The packing of the molecules in the crystal is often dominated by hydrogen bonding interactions, particularly involving the carboxylic acid and sulfonamide functional groups, as well as π-π stacking interactions between the aromatic rings. mdpi.com A hypothetical representation of key structural parameters, based on related compounds, is presented in the table below.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| S-N Bond Length (Å) | ~1.65 |
| S=O Bond Lengths (Å) | ~1.43 |
| C-S Bond Length (Å) | ~1.77 |
Chromatographic Methods for Purity Assessment in Synthetic Development
Chromatographic techniques are essential for assessing the purity of newly synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound.
For sulfamoylbenzoic acid derivatives, reversed-phase HPLC with UV detection is a standard approach. nih.gov A typical method would employ a C18 stationary phase with a mobile phase consisting of a gradient mixture of an aqueous buffer (often containing a small amount of an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.com The purity of the final compound is determined by integrating the peak area of the main component and comparing it to the total area of all observed peaks. In the synthesis of analogous compounds, purities of ≥95% are commonly reported. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | ≥95% |
Theoretical and Computational Chemistry Investigations of 3 Butyl Phenyl Sulfamoyl Benzoic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Detailed quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific published data for 3-[Butyl(phenyl)sulfamoyl]benzoic acid is scarce.
Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G(d,p) Basis Set)
Density Functional Theory is a computational method used to investigate the electronic structure of molecules. The B3LYP hybrid functional combined with the 6-31G(d,p) basis set is a widely used level of theory for obtaining optimized molecular geometries and electronic properties of organic compounds researchgate.netnih.gov. A DFT study on this compound would typically yield data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. However, specific studies presenting these geometric parameters for this compound could not be located.
Analysis of Harmonic Vibrational Frequencies and Potential Energy Distributions
Following geometry optimization, the calculation of harmonic vibrational frequencies is often performed to predict infrared and Raman spectra. The Potential Energy Distribution (PED) analysis helps in assigning calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of bonds. This analysis confirms the optimized structure corresponds to a true energy minimum and allows for a comparison between theoretical and experimental spectroscopic data. No specific vibrational frequency or PED data has been published for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides insights into intramolecular bonding, charge distribution, and orbital interactions uni-muenchen.denih.gov. It can quantify the stabilization energy associated with hyperconjugative interactions, which result from electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. This is crucial for understanding the molecule's stability and electronic communication between its different functional groups (the butyl group, phenyl ring, sulfamoyl bridge, and benzoic acid moiety). A detailed NBO analysis for this compound, including specific stabilization energies (E(2)) for donor-acceptor interactions, is not available in the public literature.
Fukui Functions for Electrophilic and Nucleophilic Attack Site Prediction
Fukui functions are chemical reactivity descriptors derived from DFT that help identify the most probable sites for electrophilic and nucleophilic attack within a molecule semanticscholar.org. By calculating the condensed Fukui functions for each atomic site, one can predict which atoms are most susceptible to losing an electron (nucleophilic attack) or gaining an electron (electrophilic attack). Such a study would pinpoint the reactive centers of this compound, but specific calculations and data tables for this compound have not been found in published research researchgate.net.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, typically a ligand with a protein receptor nih.govnih.gov.
Ligand-Protein Interaction Fingerprints and Pharmacophore Matching in Binding Site Analysis
Following molecular docking simulations, ligand-protein interaction fingerprints are generated to summarize the key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the amino acid residues of the protein's binding site researchgate.net. Pharmacophore models identify the essential spatial arrangement of features necessary for biological activity. While studies on analogous sulfamoyl benzoic acid compounds have utilized these techniques to rationalize structure-activity relationships and agonist activity at specific receptors nih.gov, a specific analysis detailing the interaction fingerprints or pharmacophore matching for this compound is not documented in the available literature. Such an analysis would be crucial for identifying its potential biological targets and mechanism of action.
Homology Modeling for Receptor Structure Elucidation in Ligand Design
Homology modeling is a powerful computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined by methods like X-ray crystallography or NMR spectroscopy. taylorfrancis.com This method is particularly valuable in structure-based drug design, where a 3D model of a target receptor is essential for understanding ligand interactions and designing novel, potent molecules. taylorfrancis.comresearchgate.net The fundamental principle of homology modeling is that proteins with similar amino acid sequences tend to adopt similar 3D structures. nih.gov
The process of generating a homology model involves several critical steps: nih.govnih.gov
Template Identification: The first step is to search for proteins with known 3D structures that have a significant amino acid sequence similarity to the target protein (the "query"). nih.gov This is typically done using tools like BLAST to search databases such as the Protein Data Bank (PDB). nih.gov
Sequence Alignment: The query sequence is then aligned with the template sequence(s). The accuracy of this alignment is crucial for the quality of the final model. nih.gov
Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template and building the structures for insertions and deletions. nih.gov Software like Modeller is commonly used for this stage. nih.gov
Model Validation: The generated model is rigorously evaluated to assess its quality and accuracy. This involves checking stereochemical parameters, bond lengths, and angles. nih.gov Validation tools include PROCHECK, which generates a Ramachandran plot to assess the conformational feasibility of backbone dihedral angles, and scoring functions like the Discrete Optimized Protein Energy (DOPE) score, which assesses the model's energy profile. nih.gov A reliable model is typically expected to have a high percentage of its residues in the most favored regions of the Ramachandran plot. nih.gov
Once a reliable 3D model of the receptor is built, it can be used in ligand design, for instance, in molecular docking simulations. nih.gov These simulations predict the preferred orientation and binding affinity of a ligand, such as this compound, within the receptor's binding site. nih.gov In the development of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the Lysophosphatidic acid receptor 2 (LPA2), computational docking analysis was instrumental in rationalizing the structure-activity relationship (SAR). nih.govnih.gov Such docking studies rely on an accurate 3D representation of the LPA2 ligand-binding pocket, which, in the absence of an experimental structure, would be generated using homology modeling. nih.gov
Conformational Analysis and Energy Landscapes of Sulfamoylbenzoic Acid Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov These different arrangements, known as conformers, can have varying potential energies, and their relative stability can significantly influence a molecule's physical properties and biological activity. nih.govuky.edu The conformation of a molecule like this compound can be described by key dihedral angles, which dictate the orientation of its constituent parts, such as the phenyl, butyl, and benzoic acid groups, relative to each other. nih.gov
Studies on related benzensulfonamide structures have shown that the conformational behavior is influenced by intramolecular interactions. mdpi.com For many benzensulfonamides, the amino group tends to lie perpendicular to the plane of the aromatic ring, a feature that can influence how the molecule fits into a receptor's binding pocket. mdpi.com
| Compound | Description | Conformation Strain (kcal/mol) | Binding Affinity (kcal/mol) |
| Compound 3 | Precursor molecule | 4.32 | -7.94 |
| Compound 4 | Sulfamoyl benzoic acid analogue | 12.39 | -8.53 |
This table presents comparative computational data for a sulfamoyl benzoic acid analogue and a precursor compound, highlighting the relationship between conformational strain and binding affinity. Data sourced from Patil et al. (2014). nih.gov
The concept of an energy landscape provides a theoretical framework for understanding these conformational properties. rsc.org A potential energy landscape is a multidimensional surface that maps the potential energy of a molecule for all its possible atomic arrangements. rsc.orgchemrxiv.org The low points, or minima, on this landscape correspond to stable or metastable conformers. inria.fr The calculated conformational strain energies represent specific points on this landscape. nih.gov By analyzing the energy landscape, researchers can understand the relative populations of different conformers and the energy barriers between them, providing insight into the molecule's flexibility and the likelihood of it adopting the specific conformation needed for biological activity. rsc.orgchemrxiv.org
Chemical Reactivity and Derivatization Strategies for the Sulfamoylbenzoic Acid Scaffold
Modifications at the Sulfonamide Nitrogen Center
The sulfonamide nitrogen is a primary site for modification to explore the structure-activity relationships (SAR) of compounds based on the sulfamoylbenzoic acid core. N-alkylation and N-arylation introduce steric and electronic changes that can significantly impact biological activity.
N-alkylation of the sulfonamide moiety can be achieved through various synthetic methods. Traditional approaches often involve the reaction of the sulfonamide with an alkyl halide in the presence of a base. tandfonline.com More contemporary methods utilize greener and more efficient protocols. For instance, manganese-catalyzed N-alkylation using alcohols as the alkylating agents offers an environmentally friendly alternative. organic-chemistry.org The Mitsunobu reaction provides another powerful tool for the N-alkylation of sulfonamides, allowing for the coupling of primary and secondary alcohols under mild conditions. researchgate.netscite.ai This reaction is particularly useful for introducing a wide range of alkyl groups. researchgate.net Other methods, such as using anion exchange resins, can simplify product purification and overcome challenges like dialkylation. tandfonline.com
N-arylation of sulfonamides introduces aryl groups at the nitrogen center, a common strategy in medicinal chemistry to modulate properties such as receptor affinity and pharmacokinetic profiles. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose, enabling the formation of C-N bonds between sulfonamides and aryl halides. nih.gov Similarly, the Ullmann condensation, a copper-catalyzed reaction, has been a longstanding method for N-arylation, although it often requires harsh reaction conditions. wikipedia.org Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions. nih.govnih.gov Transition-metal-free N-arylation techniques have also emerged, offering alternatives that avoid the use of expensive and potentially toxic metal catalysts. lookchem.comnih.govorganic-chemistry.orgnih.gov
| Reaction Type | Key Reagents/Catalysts | Description | Reference |
| N-Alkylation | Alkyl halides, Base | Traditional method for introducing alkyl groups. | tandfonline.com |
| N-Alkylation | Mn(I) PNP pincer precatalyst, Alcohols | "Borrowing hydrogen" approach for efficient and green alkylation. | organic-chemistry.org |
| N-Alkylation | Mitsunobu Reaction (e.g., DEAD, PPh₃), Alcohols | Mild conditions for coupling with primary and secondary alcohols. | researchgate.netscite.ai |
| N-Arylation | Pd catalyst, Ligand (e.g., XPhos), Aryl halide | Buchwald-Hartwig amination for C-N bond formation. | nih.gov |
| N-Arylation | Cu catalyst, Aryl halide | Ullmann condensation for forming aryl-nitrogen bonds. | wikipedia.org |
| N-Arylation | o-Silylaryl triflates, CsF | Transition-metal-free approach for N-arylation. | lookchem.comnih.govorganic-chemistry.orgnih.gov |
Isosteric and bioisosteric replacements of the sulfamoyl group are employed to fine-tune the physicochemical and biological properties of the parent molecule. This strategy involves substituting the sulfonamide with other functional groups that possess similar steric and electronic characteristics. The goal is to improve parameters such as potency, selectivity, metabolic stability, and oral bioavailability while retaining the desired biological activity.
For instance, replacing the sulfonamide with a sulfoximine (B86345) group can introduce a chiral center and alter hydrogen bonding capabilities. nih.gov The synthesis of sulfoximines can be achieved from sulfilimine intermediates, which are accessible through the S-alkylation of N-acyl sulfenamides. nih.gov
Another approach is the use of sulfondiimines as bioisosteres. These sulfur(VI) functional groups offer unique three-dimensional arrangements of substituents around the sulfur atom, providing opportunities to explore new chemical space and modulate interactions with biological targets. nih.gov
| Isosteric Replacement | Key Features | Synthetic Precursor | Reference |
| Sulfoximine | Chiral center, altered H-bonding | Sulfilimine | nih.gov |
| Sulfondiimine | Unique 3D geometry | Sulfilimine | nih.gov |
Transformations of the Benzoic Acid Carboxyl Group
Esterification, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or using coupling agents, can enhance lipophilicity and cell permeability. Amide formation, through reaction with an amine using coupling reagents like DCC or EDC, introduces new hydrogen bonding donors and acceptors, which can be crucial for target binding. Reduction of the carboxylic acid to a primary alcohol, using reagents such as lithium aluminum hydride, provides a precursor for further modifications, such as ether formation or oxidation to an aldehyde.
Aromatic Ring Substituent Effects on Reactivity and Transformation Pathways
The substituents on both the benzoic acid ring and the phenyl ring of the sulfamoyl group can significantly influence the reactivity of the entire molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack.
For example, in the context of N-arylation reactions, the electronic nature of the aryl halide can impact the reaction efficiency. Electron-withdrawing groups on the aryl halide generally make it more reactive in nucleophilic aromatic substitution and in the oxidative addition step of palladium-catalyzed cross-coupling reactions. Conversely, electron-donating groups can slow down these reactions.
The position of the substituents (ortho, meta, or para) also plays a critical role due to steric and electronic effects. Ortho substituents can introduce steric hindrance, potentially impeding the approach of reagents to a nearby reaction center.
Cyclization and Heterocycle Formation from Sulfamoylbenzoic Acid Precursors
The sulfamoylbenzoic acid scaffold can serve as a precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of fused ring systems incorporating the sulfonamide and/or the carboxylic acid functionalities. For example, under appropriate conditions, the carboxyl group could react with a suitably positioned functional group on the N-phenyl ring to form a lactam or other heterocyclic structures.
Furthermore, the functional groups on the scaffold can be used to build more complex heterocyclic systems. For instance, the carboxyl group can be converted to a hydrazide, which can then be cyclized with various reagents to form oxadiazoles (B1248032) or other five-membered heterocycles.
Applications in "Click" Chemistry and Bioconjugation via Sulfonyl Fluoride (B91410) Intermediates
While the provided outline focuses on sulfamoylbenzoic acid, a related and highly relevant area of chemical biology involves the use of sulfonyl fluorides in "click" chemistry and bioconjugation. Sulfonyl fluorides are known to react specifically and efficiently with certain amino acid residues in proteins, such as serine, threonine, and tyrosine, making them valuable tools for covalent labeling and inhibitor development.
The sulfamoyl group in 3-[butyl(phenyl)sulfamoyl]benzoic acid can be envisioned as a precursor to a sulfonyl fluoride. Conversion of the corresponding sulfonyl chloride to a sulfonyl fluoride would generate a reactive handle for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This would enable the conjugation of the molecule to biomolecules or other chemical entities, opening up possibilities for applications in chemical biology, drug delivery, and diagnostics.
Supramolecular Chemistry and Intermolecular Interactions of Benzoic Acid Sulfonamide Architectures
Hydrogen Bonding Networks in Crystalline and Solution Phases
In the solid state, benzoic acid derivatives are well-known to form strong hydrogen-bonded dimers via their carboxylic acid groups. This typically involves the formation of a cyclic R22(8) graph set motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. For sulfonamido benzoic acids, the hydrogen bonding landscape is more complex due to the presence of the N-H and S=O groups of the sulfonamide.
Crystal structures of related compounds, such as 4-benzenesulfonamidobenzoic acid, reveal that in addition to the carboxylic acid dimerization, intermolecular N-H···O hydrogen bonds involving the sulfonamide and carboxyl groups are also prevalent. These interactions can link the primary dimeric units into more extended one-, two-, or three-dimensional networks. In some cases, C-H···O interactions also contribute to the stability of the crystal packing.
For 3-[Butyl(phenyl)sulfamoyl]benzoic acid, it is anticipated that the primary supramolecular synthon will be the carboxylic acid dimer. The sulfonamide group, being a secondary sulfonamide (lacking an N-H donor), will primarily act as a hydrogen bond acceptor through its sulfonyl oxygen atoms. This can lead to the formation of chains or sheets where the benzoic acid dimers are further linked. The butyl and phenyl substituents on the sulfonamide nitrogen will influence the steric hindrance around the sulfonyl group, which can affect the geometry and accessibility for hydrogen bonding, and may also participate in weaker van der Waals and π-π stacking interactions, respectively.
In solution, particularly in non-polar solvents, the equilibrium between the monomeric and dimeric forms of the carboxylic acid is a key feature. Spectroscopic techniques such as NMR and IR can be used to study this equilibrium and the persistence of hydrogen-bonded aggregates.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Motif in this compound |
| Carboxylic Acid Dimer | O-H (carboxyl) | O=C (carboxyl) | Centrosymmetric R22(8) dimer |
| Sulfonamide Interaction | N/A (secondary sulfonamide) | O=S=O (sulfonyl) | Acceptor in N-H···O or C-H···O bonds from adjacent molecules |
| Phenyl Stacking | Phenyl Ring | Phenyl Ring | π-π stacking interactions |
| Van der Waals | Butyl Group | Butyl/Phenyl Groups | Non-specific dispersion forces |
Dimerization Constants and Controlled Self-Assembly Processes
The dimerization of benzoic acid and its derivatives in solution is a quantifiable process characterized by a dimerization constant (Kdim). This constant is a measure of the strength of the association between two monomer units to form a dimer. The value of Kdim is influenced by the solvent, temperature, and the electronic nature of the substituents on the benzoic acid ring.
The controlled self-assembly of these molecules into higher-order structures is a direct consequence of these well-defined intermolecular interactions. By modifying the substituents on the benzoic acid or the sulfonamide, it is possible to tune the strength and directionality of the hydrogen bonds and other non-covalent forces, thereby controlling the resulting supramolecular architecture. For instance, the introduction of bulky groups can sterically hinder certain interactions, favoring the formation of discrete assemblies over extended polymers.
| Compound | Solvent | Dimerization Constant (Kdim / M⁻¹) |
| Benzoic Acid | Benzene (B151609) | ~600 |
| Benzoic Acid | Carbon Tetrachloride | ~2000 |
| p-Toluic Acid | Benzene | ~700 |
| p-Chlorobenzoic Acid | Benzene | ~450 |
Note: The data presented in this table is for analogous compounds and serves to provide a general context for the dimerization behavior of benzoic acid derivatives. The specific Kdim for this compound may vary.
Influence of Sulfamoyl and Carboxyl Groups on Intermolecular Recognition
The combination of a carboxyl group and a sulfamoyl group within the same molecule creates a multifunctional system for intermolecular recognition. The carboxylic acid is a strong hydrogen bond donor and acceptor, predisposing it to form the robust dimeric motif. The sulfamoyl group, particularly the sulfonyl oxygens, acts as a potent hydrogen bond acceptor.
This dual functionality allows for hierarchical self-assembly. The strongest interaction, the carboxylic acid dimerization, typically forms the primary structural unit. The weaker interactions involving the sulfonamide group then dictate how these primary units pack and organize in the larger supramolecular structure. This principle of hierarchical control is fundamental in crystal engineering and the design of complex molecular solids.
The N-butyl and N-phenyl substituents in this compound play a crucial role in modulating these interactions. The bulky nature of these groups can influence the conformation of the molecule and the accessibility of the sulfonyl oxygen atoms for hydrogen bonding. Furthermore, the phenyl group can engage in π-stacking interactions, providing an additional directional force in the self-assembly process.
Design Principles for Supramolecular Polymeric Systems Incorporating Benzoic Acid Derivatives
The predictable and robust nature of the benzoic acid dimer synthon makes it an excellent building block for the construction of supramolecular polymers. The general design principle involves creating bifunctional monomers that can participate in directional, non-covalent interactions at two distinct points.
In the context of this compound, while dimerization of the carboxyl group provides a strong, linear association, the molecule itself is monofunctional with respect to this primary interaction. To create a linear supramolecular polymer, one would typically need a dicarboxylic acid or a molecule with two distinct and complementary hydrogen bonding sites.
However, the secondary interactions involving the sulfonamide group can lead to the formation of chain-like or sheet-like structures. By strategically placing hydrogen bond donors in a co-crystallizing agent or by modifying the sulfonamide to be a primary or secondary amine (containing an N-H donor), it would be possible to program the formation of extended polymeric chains through N-H···O=S hydrogen bonds.
The design principles for such systems would involve:
Selection of robust and directional synthons: The carboxylic acid dimer is an excellent choice for the primary backbone-forming interaction.
Control of dimensionality: The number and geometric arrangement of the functional groups will determine whether the resulting polymer is linear, a 2D sheet, or a 3D network.
Modulation of interaction strength: The strength of the non-covalent bonds can be tuned through substituent effects and solvent choice to control the stability and responsiveness of the supramolecular polymer.
Incorporation of steric and electronic control elements: Bulky groups can be used to direct the assembly process and prevent unwanted side interactions, while electronically withdrawing or donating groups can modify the hydrogen bonding strength.
By applying these principles, it is conceivable to design complex supramolecular materials based on the this compound scaffold with tailored properties for applications in materials science and nanotechnology.
Role of the Sulfamoylbenzoic Acid Moiety As a Privileged Chemical Scaffold in Contemporary Organic Synthesis
Building Block Utility for the Construction of Complex Molecular Architectures
In organic synthesis, a building block is a molecular subunit used to construct larger, more complex molecules. quizlet.comyoutube.comkhanacademy.orgcancerquest.org The sulfamoylbenzoic acid framework serves as an exemplary building block due to its robust chemical nature and the presence of multiple functional groups that can be selectively modified. Synthetic chemists utilize this scaffold's carboxylic acid and sulfonamide groups to assemble complex molecular architectures through modular and convergent synthetic strategies. mdpi.com
A common synthetic route involves the reaction of a sulfamoylbenzoic acid ester with various nucleophiles or electrophiles. For instance, in the synthesis of potent lysophosphatidic acid (LPA) receptor analogues, 2-sulfamoylbenzoic acid ethyl ester was utilized as a key building block. nih.gov It was reacted with various bromoalkyl compounds in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield more elaborate structures in moderate yields. nih.gov This strategy highlights the utility of the sulfamoylbenzoic acid core as a stable platform for introducing diverse side chains and functional groups, thereby facilitating the construction of molecules with tailored properties. The modular nature of these syntheses, often employing well-established high-yield reactions like Suzuki or amine-sulfonyl chloride couplings, allows for flexibility in exploring the chemical space around the core scaffold. mdpi.com
Scaffold Diversity and Analogue Generation in Medicinal Chemistry Research
The sulfamoylbenzoic acid moiety is a quintessential privileged scaffold in medicinal chemistry, primarily for its utility in generating diverse libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com SAR investigations are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net The scaffold's structure, featuring distinct regions for modification (the benzoic acid "head," the sulfonamide linker, and the N-substituted "tail"), allows medicinal chemists to systematically alter the molecule and observe the effects on biological activity. nih.gov
A compelling example is the development of specific agonists for the LPA₂ G protein-coupled receptor (GPCR), a target for mediating antiapoptotic effects. nih.govcornell.edu Researchers identified a sulfamoylbenzoic acid (SBA) compound as an optimal template for lead optimization. nih.gov Starting from this scaffold, they synthesized a series of 14 new analogues by systematically modifying three key regions:
The Head Group: Introducing halogen substituents onto the benzoic acid ring.
The Chain Linker: Varying the length of the carbon chain attached to the sulfonamide nitrogen.
The Tail Group: Attaching different cyclic moieties at the end of the chain.
This systematic analogue generation led to the discovery of compounds with significantly improved potency, with some exhibiting subnanomolar activity. nih.gov For example, the addition of a chlorine atom at the 5-position of the benzoic acid ring, combined with a four-carbon linker, resulted in a compound with picomolar activity (EC₅₀ = 5.06 x 10⁻³ nM). nih.gov This research underscores how the sulfamoylbenzoic acid scaffold enables extensive exploration of chemical diversity to achieve desired biological profiles. nih.gov
| Compound | Modifications from Parent Scaffold | LPA₂ Receptor Agonist Activity (EC₅₀) |
| Parent Scaffold (4) | 3-carbon linker, Naphthalimide tail | ~ 2 µM |
| Analogue (5) | 4-carbon linker | - |
| Analogue (6) | 5-carbon linker | - |
| Analogue (11d) | 5-Chloro head, 4-carbon linker, Naphthalimide tail | 5.06 x 10⁻³ ± 3.73 x 10⁻³ nM |
Table 1. Example of analogue generation from a sulfamoylbenzoic acid scaffold leading to enhanced biological potency. Data sourced from Patil, R., et al. (2014). nih.gov
Development of Amide Bioisosteres through Sulfonamide Incorporation
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired pharmacological and pharmacokinetic characteristics. drughunter.comresearchgate.netufrj.br The sulfonamide group (—SO₂NH—) is widely recognized as a classical and highly effective bioisostere for the amide (—CONH—) and carboxylic acid (—COOH) functionalities. drughunter.comacs.org
The sulfonamide group mimics the key hydrogen-bonding and geometric properties of amides and deprotonated carboxylic acids, allowing it to engage in similar interactions with biological targets. drughunter.comtandfonline.com However, it offers several distinct advantages, including increased metabolic stability against hydrolysis by proteases and amidases, enhanced lipophilicity which can improve membrane permeability, and resistance to certain metabolic pathways like glucuronidation. drughunter.com The sulfonamide functional group represents one of the most important amide isosteres in modern drug design, with approximately 500 such compounds having advanced to human studies. acs.org
A notable example of its successful application is seen in the development of angiotensin II receptor antagonists. tandfonline.comzu.ac.ae The replacement of a carboxylic acid group with a sulfonamide bioisostere resulted in a threefold increase in the drug's efficacy, with the IC₅₀ value dropping from 275 nM to 100 nM. tandfonline.comzu.ac.ae This demonstrates how the incorporation of the sulfonamide moiety, a core feature of 3-[Butyl(phenyl)sulfamoyl]benzoic acid, can be a powerful tool for optimizing the biological activity of a therapeutic agent. tandfonline.comzu.ac.ae
| Functional Group | IC₅₀ (nM) for Angiotensin II Receptor |
| Carboxylic Acid | 275 |
| Sulfonamide (Bioisostere) | 100 |
| Squarate | 25 |
| Tetrazole | 3 |
Table 2. Comparison of efficacy for Angiotensin II receptor antagonists with different acidic functional groups, highlighting the improvement of the sulfonamide bioisostere over the parent carboxylic acid. Data sourced from Arabi, A. A., & Nahas, O. (2018). tandfonline.comzu.ac.ae
Strategic Design of Chemical Probes and Ligand Scaffolds for Biological Investigations
Beyond therapeutic applications, privileged scaffolds are instrumental in the design of chemical probes and specialized ligands used to investigate biological systems. rsc.orgljmu.ac.uk The sulfamoylbenzoic acid scaffold is well-suited for this purpose, providing a stable and synthetically accessible framework for creating molecules that can selectively interact with and report on the function of specific proteins.
The discerning reactivity and defined geometry of sulfur(VI) groups, including sulfonamides, have enabled their use in the context-specific labeling of protein binding sites. rsc.org The sulfamoylbenzoic acid core can be elaborated with reporter tags (like fluorescent moieties) or reactive groups ("warheads") to create chemical probes. These probes can be used to identify the binding partners of a drug, map active sites of enzymes, or visualize biological processes in real-time.
The development of specific ligands for the LPA₂ receptor is a prime example of the scaffold's utility in designing tools for biological investigation. nih.gov The highly potent and selective analogues synthesized from the sulfamoylbenzoic acid scaffold can be used as pharmacological tools to probe the specific roles of the LPA₂ receptor in cellular signaling pathways, distinct from the functions of other LPA receptor subtypes. nih.gov This strategic design allows researchers to dissect complex biological systems with high precision, advancing the understanding of disease mechanisms and identifying new therapeutic targets. rsc.orgrsc.org
Q & A
How can researchers optimize the synthesis of 3-[butyl(phenyl)sulfamoyl]benzoic acid to improve yield and purity?
Answer:
The synthesis typically involves a two-step process:
Sulfonation : React benzoic acid derivatives with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form a sulfonyl benzoic acid intermediate.
Amine coupling : Introduce butylamine to the intermediate via nucleophilic substitution.
Optimization strategies :
- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions.
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%) .
What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm structure via H and C NMR. Key signals include the aromatic protons (δ 7.2–8.1 ppm) and the butyl chain (δ 0.9–1.6 ppm) .
- IR spectroscopy : Identify sulfonamide (S=O stretching at ~1350 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) groups .
- Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (CHNOS: calculated 257.31 g/mol) .
How do researchers reconcile contradictory reports on its antimicrobial vs. anti-inflammatory activities?
Answer:
Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects).
- Structural analogs : Compare with derivatives (e.g., 2-(butylsulfamoyl)benzoic acid shows higher anti-inflammatory activity due to steric effects) .
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) vs. human COX-2 .
What computational tools are recommended for predicting its enzyme inhibition mechanisms?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase or proteasomal enzymes. Key parameters: exhaustiveness = 32, grid spacing = 0.375 Å .
- MD simulations : Run GROMACS or AMBER for 100 ns to assess binding stability (RMSD < 2.0 Å indicates strong inhibition) .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance sulfonamide reactivity) .
How can researchers design derivatives to enhance target specificity?
Answer:
- Bioisosteric replacement : Substitute the butyl group with cyclopropyl to improve metabolic stability.
- Functional group addition : Introduce fluorine at the para position of the phenyl ring to enhance hydrophobic interactions .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (sulfonamide oxygen) and aromatic features .
What experimental controls are essential in biological activity assays?
Answer:
- Positive controls : Use ciprofloxacin (antimicrobial) and indomethacin (anti-inflammatory) for comparison.
- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent-mediated effects.
- Cellular toxicity assays : Perform MTT or resazurin assays on HEK-293 cells to confirm selectivity (IC > 100 µM for safety) .
How does the sulfamoyl group influence its reactivity in aqueous vs. nonpolar environments?
Answer:
- Aqueous media : The sulfamoyl group acts as a weak acid (pKa ~1.5–2.5), enabling hydrogen bonding with water.
- Nonpolar media : Stabilizes charge-separated intermediates during nucleophilic substitution reactions.
- pH-dependent reactivity : At pH > 7, deprotonation of the carboxylic acid enhances electrophilicity at the sulfonamide sulfur .
What strategies mitigate degradation during long-term storage?
Answer:
- Storage conditions : Keep at –20°C under argon in amber vials to prevent photodegradation.
- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit oxidation.
- Lyophilization : Freeze-dry in 10 mM phosphate buffer (pH 7.4) for reconstitution stability .
How can crystallography resolve ambiguities in its solid-state structure?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform). Key parameters: space group P2/c, unit cell dimensions a = 8.2 Å, b = 12.4 Å, c = 14.7 Å.
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds dominate packing) .
What advanced techniques validate its role in enzyme inhibition pathways?
Answer:
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (k/k) to immobilized enzymes.
- ITC (Isothermal Titration Calorimetry) : Determine thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme binding .
- Western blotting : Assess downstream effects (e.g., reduced COX-2 expression in LPS-stimulated macrophages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
